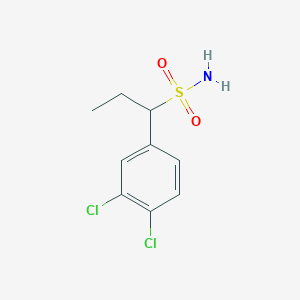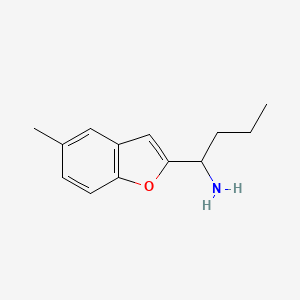
1-(5-Methylbenzofuran-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylbenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C13H17NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound features a benzofuran ring substituted with a methyl group at the 5-position and a butan-1-amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylbenzofuran-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methylbenzofuran with butan-1-amine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylbenzofuran-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(5-Methylbenzofuran-2-yl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-tumor or anti-viral activities, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-Methylbenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
5-Methylbenzofuran: A closely related compound with a similar structure but lacking the butan-1-amine group.
Butan-1-amine: A primary aliphatic amine that is a component of the target compound.
Uniqueness
1-(5-Methylbenzofuran-2-yl)butan-1-amine is unique due to its specific substitution pattern, combining the properties of both benzofuran and butan-1-amine. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(5-methyl-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-3-4-11(14)13-8-10-7-9(2)5-6-12(10)15-13/h5-8,11H,3-4,14H2,1-2H3 |
InChI Key |
UPLHQFLUYWEWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



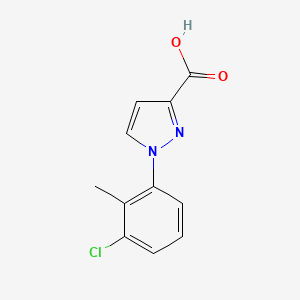
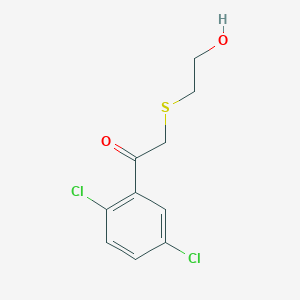
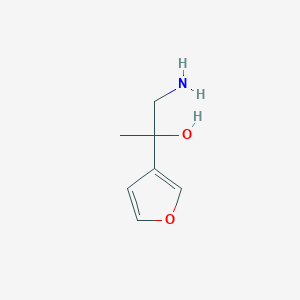
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
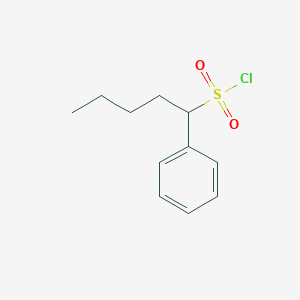
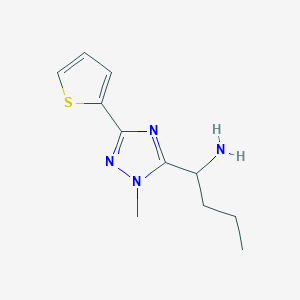
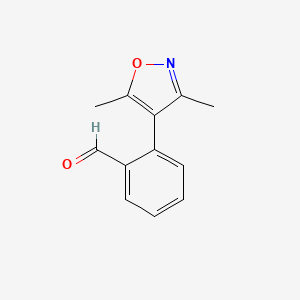
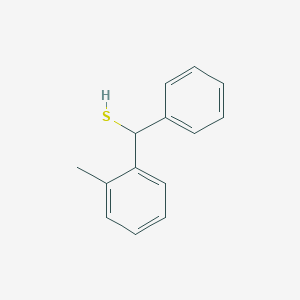
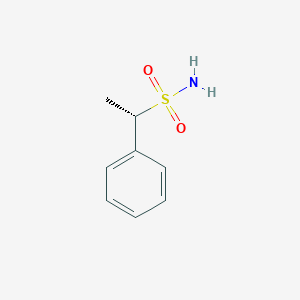


![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
